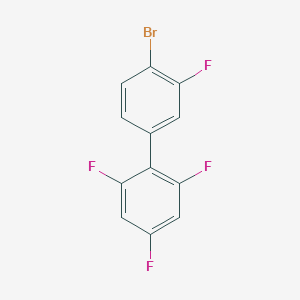![molecular formula C10H18N4 B6208836 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine CAS No. 2731008-92-5](/img/no-structure.png)
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyrrolidin-1-yl)propyl)-1H-pyrazol-5-amine, also known as Pyrazolamine or PZA, is a heterocyclic compound belonging to the pyrazole family of compounds. It is a synthetic compound, with a wide variety of applications in scientific research and laboratory experiments.
科学研究应用
PZA has a wide range of scientific research applications, including the study of enzyme inhibition, enzyme kinetics, and drug metabolism. It has been used to study the effects of drugs on the human body, as well as the effects of drugs on various cancer cell lines. Additionally, PZA has been used in the study of neurotransmitter release, and has been found to be a potent inhibitor of acetylcholinesterase.
作用机制
PZA acts as a reversible inhibitor of enzymes, such as acetylcholinesterase. It binds to the active site of the enzyme, and inhibits its activity by blocking the binding of its substrate. This inhibition of enzyme activity can be reversed by the addition of a competitive inhibitor, such as ethylenediaminetetraacetic acid (EDTA).
Biochemical and Physiological Effects
PZA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, and has been found to inhibit the release of neurotransmitters. Additionally, PZA has been found to have anti-inflammatory and anti-oxidant properties, and has been found to inhibit the growth of cancer cells.
实验室实验的优点和局限性
The use of PZA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easily synthesized in the laboratory. Additionally, it has a wide variety of applications, and is a potent inhibitor of enzymes. However, there are also some limitations to its use in laboratory experiments. PZA is a relatively unstable compound, and is prone to degradation when exposed to light and heat. Additionally, it is not soluble in organic solvents, and must be dissolved in aqueous solutions.
未来方向
PZA has a wide range of potential future applications in scientific research. It could be used to study the effects of drugs on various diseases, such as cancer and Alzheimer's disease. Additionally, it could be used to study the effects of drugs on neurotransmitter release and enzyme inhibition. Additionally, PZA could be used to study the effects of drugs on the human body, as well as the effects of drugs on various cancer cell lines. Finally, PZA could be used to study the effects of drugs on the immune system, and could be used to study the effects of drugs on the development of new drugs.
合成方法
PZA is synthesized from pyrrolidine, an alicyclic amine, and pyrazole-5-carboxylic acid, which is an aromatic heterocyclic compound. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a nucleophilic substitution reaction. The reaction is typically carried out in aqueous solution, with a yield of approximately 80%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine involves the reaction of 3-(pyrrolidin-1-yl)propylamine with 1H-pyrazol-5-carboxylic acid, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "3-(pyrrolidin-1-yl)propylamine", "1H-pyrazol-5-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Acetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 3-(pyrrolidin-1-yl)propylamine is reacted with 1H-pyrazol-5-carboxylic acid in methanol and acetic acid to form an imine intermediate.", "Step 2: Sodium triacetoxyborohydride is added to the reaction mixture to reduce the imine intermediate to the desired product.", "Step 3: The reaction mixture is quenched with water and extracted with diethyl ether.", "Step 4: The organic layer is washed with hydrochloric acid and sodium hydroxide solutions to remove any impurities.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product." ] } | |
| 2731008-92-5 | |
分子式 |
C10H18N4 |
分子量 |
194.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



